2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile
CAS No.: 97655-14-6
Cat. No.: VC7808777
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97655-14-6 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile |
| Standard InChI | InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3 |
| Standard InChI Key | QDEXOWJAFUXQEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name, 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile, reflects its substitution pattern:
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Methoxy group (-OCH): Positioned at the 5th carbon of the benzene ring.
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Methyl group (-CH): Located at the 4th carbon.
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Nitro group (-NO): Occupies the 2nd carbon.
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Acetonitrile (-CHCN): Attached to the 2nd carbon via a methylene bridge .
The molecule adopts a planar aromatic ring structure, with substituents influencing electronic distribution. Intramolecular interactions, such as hydrogen bonding between the nitrile and nitro groups, may stabilize specific conformations, though crystallographic data for this compound remains unpublished. Related structures, such as (E)-4,6-diiodo-2-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, demonstrate how substituents affect dihedral angles and intermolecular packing .
Spectroscopic and Computational Data
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NMR: Predicted NMR signals include a singlet for the methoxy proton (~3.8 ppm), a doublet for the methyl group (~2.3 ppm), and aromatic protons split by meta/para coupling .
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IR: Stretching vibrations for nitrile (~2240 cm), nitro (~1520 and 1350 cm), and methoxy groups (~1250 cm) .
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Mass Spectrometry: Molecular ion peak at m/z 206.20, with fragmentation pathways involving loss of NO (46 Da) and CHO (31 Da) .
Synthesis and Manufacturing
Industrial Production
The compound is synthesized via nitration and acetylation sequences, often starting from substituted aniline precursors. Key manufacturers include:
| Manufacturer | Purity | Scale | Application |
|---|---|---|---|
| MolCore | ≥97% | Bulk | Pharmaceutical intermediates |
| Combi-Blocks | ≥95% | R&D quantities | Organic synthesis |
A typical route involves:
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Nitration: Introduction of the nitro group to a methoxy- and methyl-substituted benzene derivative.
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Acetonitrile Incorporation: Via nucleophilic substitution or Friedel-Crafts alkylation .
Laboratory-Scale Methods
Small-scale syntheses often employ safer intermediates, such as methyl 2-(5-methoxy-2-nitrophenyl)acetate (CAS 21857-41-0), followed by cyanide displacement . Yields exceeding 80% are achievable under optimized conditions .
Physicochemical Properties
Reactivity and Stability
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Thermal Stability: Decomposes above 200°C, releasing toxic fumes (NO, HCN) .
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Hydrolytic Sensitivity: Stable under anhydrous conditions; hydrolyzes slowly in aqueous acid/base to form carboxylic acids .
Applications in Pharmaceutical and Chemical Industries
Drug Intermediate
The compound is a precursor to APIs (Active Pharmaceutical Ingredients) targeting:
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Central Nervous System (CNS) Disorders: Structural analogs are used in antidepressants.
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Antimicrobial Agents: Nitroaromatics exhibit activity against Gram-positive bacteria .
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the nitro group’s directing effects .
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Cyanation Reactions: The nitrile group participates in Strecker syntheses .
| Hazard | Category | Precautionary Measures |
|---|---|---|
| Skin irritation | 2 | Wear gloves, lab coat |
| Eye irritation | 2A | Use safety goggles |
| Respiratory toxicity | 3 | Operate in fume hood |
Comparative Analysis with Structural Analogues
The 4-methyl group in 97655-14-6 enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .
Recent Research and Future Directions
Recent studies focus on:
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